4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound that features a complex structure with a combination of aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2-methoxybenzenesulfonyl chloride, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can produce various substituted derivatives .
Scientific Research Applications
4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H25ClN2O3S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25ClN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-7-6-11(17)8-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
InChI Key |
XLOPMDVNSUIRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.